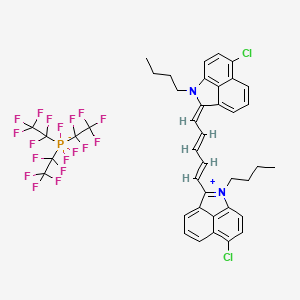

CID 137965351

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 137965351 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as N-(3-aminopropyl)-N-(2-thienylmethyl)-2-(2-furyl)-acetamide, has shown promise in a variety of research fields, including neuroscience, pharmacology, and biochemistry. In

科学的研究の応用

Chemically Induced Dimerization (CID) in Cellular Studies

Chemically induced dimerization (CID) is a pivotal technique in the study of various biological processes, offering reversible and spatiotemporal control over protein function within cells. This method has significantly advanced our understanding of signal transduction pathways, membrane dynamics, and protein trafficking. The development of orthogonal and reversible CID systems has allowed researchers to dissect complex cellular mechanisms with unprecedented precision, extending the scope of this technique beyond traditional applications to include new areas such as elucidating the dynamics of membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

CID in Stem Cell Therapy and Safety Mechanisms

The integration of CID mechanisms, such as the inducible caspase-9 (iC9) suicide gene, into stem cell therapies has been a major breakthrough in enhancing safety profiles. This approach allows for the selective elimination of cells, including those with tumorigenic potential, by activating the suicide gene through specific chemical inducers of dimerization (CID). This strategy has been effectively applied in various models, demonstrating its potential in improving the safety and efficacy of stem cell-based therapies (Ando et al., 2015). Additionally, the iC9 suicide gene has been shown to provide a direct and efficient mechanism for eliminating human induced pluripotent stem cells (hiPSCs) and derived tumors, emphasizing its importance in clinical applications (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

Advanced Applications and Developments in CID Technology

Recent advancements in CID technology have introduced novel applications and tools for manipulating cellular processes with high levels of control. For instance, the development of photo-caged-photocleavable chemical dimerizers offers a method to rapidly activate and deactivate protein dimerization with light, providing a powerful tool for investigating dynamic biological processes with spatial and temporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018). Additionally, engineered PROTAC-CID systems have expanded the versatility of CID tools for mammalian inducible gene regulation, showcasing the potential for fine-tuning gene expression and enabling novel biomedical research and therapeutic approaches (Ma et al., 2023).

特性

InChI |

InChI=1S/C35H33Cl2N2.C6F18P/c1-3-5-22-38-30(26-14-10-12-24-28(36)18-20-32(38)34(24)26)16-8-7-9-17-31-27-15-11-13-25-29(37)19-21-33(35(25)27)39(31)23-6-4-2;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h7-21H,3-6,22-23H2,1-2H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSFBLOYZKGQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=CC=CC4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C\C=C\C=C\C4=[N+](C5=C6C4=CC=CC6=C(C=C5)Cl)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H33Cl2F18N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

997.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)

![methyl 1-(((1H-benzo[d]imidazol-2-yl)methyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2388543.png)

![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)

![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)

![6-oxo-6H-pyrido[2',1':2,3]pyrimido[5,4-c]quinoline-9-carbonitrile](/img/structure/B2388559.png)